2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide
Description
2-{[4-(Benzylamino)quinazolin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide is a heterocyclic compound featuring a quinazoline core substituted with a benzylamino group at position 4 and a sulfanyl-linked acetamide moiety at position 2. This compound shares structural similarities with kinase inhibitors and antimicrobial agents, particularly due to its quinazoline and pyrazole motifs, which are common in bioactive molecules . Its molecular weight is 292.21 g/mol (CAS: EN300-266676), as reported in Enamine Ltd’s building block catalogue .
Properties
IUPAC Name |
2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-(5-methylpyrazolidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6OS/c1-14-11-18(27-26-14)24-19(28)13-29-21-23-17-10-6-5-9-16(17)20(25-21)22-12-15-7-3-2-4-8-15/h2-10,14,18,26-27H,11-13H2,1H3,(H,24,28)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMRZPFATCIQQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NN1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide is a novel quinazoline derivative with potential therapeutic applications. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of the compound, focusing on its pharmacological properties, mechanisms of action, and potential clinical applications.
- Molecular Formula : C25H24N4OS
- Molecular Weight : 428.5493 g/mol
- CAS Number : 422532-54-5
- Structural Features : The compound features a quinazoline core, a sulfanyl group, and a pyrazole moiety, which contribute to its biological activity.
1. Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting various cancer cell lines. For instance, in a study involving quinazoline-based hybrids, compounds similar to the target compound exhibited IC50 values ranging from 0.36 to 40.90 μM against the MDA-MB-231 breast cancer cell line .
Table 1: Anticancer Activity of Quinazoline Derivatives
| Compound Name | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | MDA-MB-231 | 0.36 | |
| Compound B | A549 | 15.00 | |
| Compound C | HeLa | 20.00 |
2. Antibacterial Activity
The antibacterial potential of quinazoline derivatives has also been documented. Studies have reported that related compounds possess significant activity against both Gram-positive and Gram-negative bacteria. For example, some derivatives showed inhibition zones of up to 15 mm against Escherichia coli and Staphylococcus aureus strains .
Table 2: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) | Reference |
|---|---|---|---|---|
| Compound D | E. coli | 15 | 65 | |
| Compound E | S. aureus | 12 | 80 | |
| Compound F | Candida albicans | 11 | 80 |
3. Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory activity as well. Quinazoline derivatives have been linked to COX enzyme inhibition, which is crucial in mediating inflammatory responses .
The biological activities of quinazoline derivatives are attributed to their ability to interact with various biological targets:
- EGFR Inhibition : Some quinazoline derivatives act as inhibitors of the epidermal growth factor receptor (EGFR), which is often overexpressed in cancer cells .
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression, such as COX enzymes and various kinases .
Case Studies
In recent studies, the efficacy of quinazoline-based compounds has been demonstrated through various preclinical models:
- Cancer Models : A study reported that a similar quinazoline derivative significantly inhibited tumor growth in xenograft models.
- Infection Models : Another study highlighted the antibacterial efficacy of related compounds in vivo, demonstrating reduced bacterial load in infected mice.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is , and it features a complex structure that includes a quinazoline core, a benzylamino group, and a pyrazole moiety. The presence of these functional groups contributes to its biological activity, making it a candidate for various therapeutic applications.
Anticancer Activity
Quinazoline derivatives are well-documented for their anticancer properties. Research indicates that compounds similar to 2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide exhibit significant activity against various cancer cell lines. For instance, studies have shown that quinazoline derivatives can inhibit cell proliferation and induce apoptosis in cancer cells by targeting specific signaling pathways involved in tumor growth and survival .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. The presence of the sulfanyl group enhances its ability to penetrate microbial membranes, leading to effective inhibition of microbial growth. This property is particularly relevant in the context of rising antibiotic resistance, positioning this compound as a potential lead for developing new antimicrobial agents .
Neuroprotective Effects
Recent studies suggest that quinazoline derivatives may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thus enhancing cholinergic transmission . Compounds with similar structures have shown promise in improving cognitive function in animal models.
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of quinazoline derivatives, researchers synthesized a series of compounds based on the quinazoline scaffold. Among them, one derivative showed IC50 values significantly lower than standard chemotherapeutics against breast cancer cell lines . This highlights the potential of similar compounds like this compound in oncology.
Case Study 2: Antimicrobial Activity
A comparative study assessed the antimicrobial properties of various quinazoline derivatives against resistant strains of bacteria. The results indicated that certain modifications to the quinazoline structure enhanced antibacterial activity, suggesting that this compound could be optimized for better efficacy .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- The target compound’s quinazoline core differentiates it from simpler pyrazole-acetamide derivatives like , which lack heteroaromatic complexity.
- Compared to Belonosudil , the absence of an indazole group and the presence of a benzylamino substituent may reduce ROCK inhibition but enhance binding to other kinases.
- Sulfanyl linkages (common in ) improve solubility and enable disulfide bond formation in biological systems.
Pharmacological and Functional Comparisons
Antimicrobial Activity
- Acetamide Derivatives (Compounds 47–50) : Feature benzo[d]thiazol-sulfonyl groups and exhibit strong activity against gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) . The target compound lacks the thiazol-sulfonyl moiety, likely reducing its antimicrobial potency.
- Carbazole-Acetamide Hybrids : Demonstrated antifungal activity comparable to ketoconazole . The target compound’s quinazoline-pyrazole system may offer broader-spectrum activity but requires validation.
Kinase Inhibition Potential
- Belonosudil: As a ROCK inhibitor, it binds to ATP pockets via its quinazoline-indazole scaffold . The target compound’s benzylamino group may sterically hinder ATP binding but could target non-ATP-competitive kinases.
- Thienoquinolones: Reported as CDK5/p25 inhibitors , these lack the acetamide chain but share sulfanyl-heterocycle motifs. The target compound’s pyrazole-acetamide tail may enhance selectivity for specific kinase isoforms.
Table 2: Physicochemical Properties
Key Insights :
- The target compound’s moderate LogP (3.2) suggests better membrane permeability than Belonosudil (LogP 4.1) but lower than antifungal acetamides (LogP 2.8) .
- High synthetic complexity limits large-scale production compared to simpler derivatives like .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
